molecular formula C14H14N2O B2529667 4-methyl-N'-phenylbenzohydrazide CAS No. 39719-02-3

4-methyl-N'-phenylbenzohydrazide

Cat. No. B2529667
CAS RN: 39719-02-3
M. Wt: 226.279
InChI Key: GWTUCZAESJFIAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the reaction of hydrazides with other chemical entities. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases followed by oxidation has been used to synthesize quinazolinones and oxadiazoles . Another synthesis route involves the condensation of different starting materials, such as the reaction of 1-phenyl-3-methyl-4-benzoylpyrazolone-5 with hydrazides to produce compounds with potential antibacterial activities . These methods highlight the versatility of benzohydrazides in chemical synthesis.

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives has been extensively studied using various analytical techniques. X-ray single crystal diffraction is a common method for determining the crystal structure of these compounds, providing detailed information about their geometric configuration . Additionally, spectroscopic methods such as IR, NMR, and mass spectroscopy are used to confirm the structures . Computational methods like DFT are also employed to predict and compare molecular geometries and electronic structures .

Chemical Reactions Analysis

Benzohydrazide derivatives participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the substituents attached to the benzohydrazide moiety, as seen in the formation of triazoles and quinazolinones . The presence of electron-donating or electron-withdrawing groups can significantly affect the reaction mechanisms and outcomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives are closely related to their molecular structure. The presence of intramolecular hydrogen bonding can influence the stability and conformation of the molecules . The crystal packing and intermolecular interactions, such as hydrogen bonds and π-π stacking, can affect the solid-state properties and contribute to the formation of different crystal systems . The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, are also studied to understand the reactivity and potential applications of these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

4-methyl-N'-phenylbenzohydrazide is used as a starting compound or intermediate in the synthesis of various organic compounds. For instance, its polylithiated intermediate has been utilized in the preparation of certain isoquinolin-1(2H)-ones and benzohydrazides (Shuler et al., 2012). This process involves complex reactions like C-acylation and acid cyclization, demonstrating the compound's utility in advanced organic synthesis and structural analysis.

Material Science and Polymer Research

In material science and polymer research, derivatives of this compound have been synthesized for specific applications. For instance, bent-shaped mesogenic oxadiazoles and thiadiazoles with terminal methyl groups have been created from series involving 4-methylbenzoic acid-N'-(4'-n-alkoxybenzoyl) hydrazide (Prajapati & Modi, 2010). Such compounds are significant in the study of liquid crystals and other mesomorphic materials.

Pharmaceutical and Medicinal Chemistry

In the domain of pharmaceutical and medicinal chemistry, this compound and its derivatives are important precursors. They have been used to synthesize various compounds with potential biological activities, such as antihypertensive α-blocking agents (Abdel-Wahab et al., 2008). This illustrates the compound's role in developing new therapeutic agents.

Agricultural Applications

Derivatives of this compound have been explored for agricultural applications as well. For example, solid lipid nanoparticles and polymeric nanocapsules containing fungicides like Carbendazim and Tebuconazole have been developed for sustained release in agricultural settings (Campos et al., 2015). These advanced formulations aid in the effective and safe use of fungicides.

Environmental and Analytical Chemistry

In environmental and analytical chemistry, this compound derivatives have been evaluated for their role as corrosion inhibitors in various media (Ichchou et al., 2019). Their effectiveness in protecting materials against corrosion underscores their importance in industrial applications.

properties

IUPAC Name

4-methyl-N'-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11-7-9-12(10-8-11)14(17)16-15-13-5-3-2-4-6-13/h2-10,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTUCZAESJFIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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